molecular formula C16H19BrN2O B2598935 3-Bromo-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline CAS No. 2418718-95-1

3-Bromo-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline

Cat. No.: B2598935
CAS No.: 2418718-95-1
M. Wt: 335.245
InChI Key: RTOBXEKIGRVXQZ-UHFFFAOYSA-N
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Description

3-Bromo-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

3-bromo-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O/c1-11(2)8-19-9-14(19)10-20-15-3-4-16-12(6-15)5-13(17)7-18-16/h3-7,11,14H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOBXEKIGRVXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC1COC2=CC3=CC(=CN=C3C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline typically involves multiple steps:

    Bromination: The starting material, quinoline, undergoes bromination at the 3-position using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Aziridine Formation: The aziridine ring is introduced through a nucleophilic substitution reaction. This involves reacting an appropriate aziridine precursor with the brominated quinoline under basic conditions.

    Methoxylation: The final step involves the introduction of the methoxy group at the 6-position. This can be achieved using a methoxylating agent such as sodium methoxide in methanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline is not fully understood, but it is believed to interact with various molecular targets and pathways. The aziridine ring is known for its ability to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Bromoquinoline: Lacks the aziridine and methoxy groups, making it less complex.

    6-Methoxyquinoline: Lacks the bromine and aziridine groups.

    Aziridinylquinoline: Contains the aziridine ring but lacks the bromine and methoxy groups.

Uniqueness

3-Bromo-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline is unique due to the combination of the bromine atom, aziridine ring, and methoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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